3,4-dichloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
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Overview
Description
3,4-Dichloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is an organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with dichloro groups at the 3 and 4 positions, and a 1,2,4-oxadiazole ring attached via a phenylmethyl linkage. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile under acidic or basic conditions. For example, phenylhydrazide can be reacted with benzonitrile in the presence of a catalyst to form the 1,2,4-oxadiazole ring.
Chlorination of benzamide: The benzamide core is chlorinated at the 3 and 4 positions using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling reaction: The final step involves coupling the chlorinated benzamide with the 1,2,4-oxadiazole derivative. This can be done using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The dichloro groups on the benzamide ring can undergo nucleophilic substitution reactions. Common reagents include nucleophiles like amines, thiols, or alkoxides.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions. Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: The compound can undergo further coupling reactions to form more complex molecules. Suzuki-Miyaura coupling, for example, can be used to attach additional aromatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in solvents like ethanol or water.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution Products: Depending on the nucleophile, products can include amides, ethers, or thioethers.
Oxidation Products: Oxidized derivatives of the oxadiazole ring.
Reduction Products: Reduced forms of the oxadiazole ring or the benzamide core.
Scientific Research Applications
Chemistry
In chemistry, 3,4-dichloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound can be used in the study of enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of the oxadiazole ring, in particular, is known to impart various biological activities, including antimicrobial and anticancer properties.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves its interaction with specific molecular targets. The dichloro groups and the oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzamide: Lacks the oxadiazole ring, making it less versatile in terms of biological activity.
N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide: Lacks the dichloro groups, which may reduce its reactivity in certain chemical reactions.
3,4-Dichloro-N-methylbenzamide: Similar structure but with a methyl group instead of the oxadiazole ring, affecting its chemical and biological properties.
Uniqueness
The combination of the dichloro groups and the oxadiazole ring in 3,4-dichloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide provides a unique set of chemical and biological properties
Properties
IUPAC Name |
3,4-dichloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2/c17-12-7-6-11(8-13(12)18)16(22)19-9-14-20-15(21-23-14)10-4-2-1-3-5-10/h1-8H,9H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVRLHRTKPWWIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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